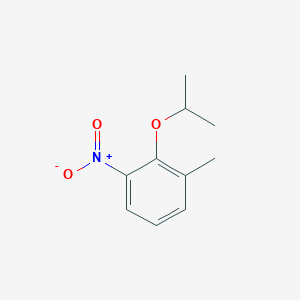

2-Isopropoxy-1-methyl-3-nitrobenzene

Description

Significance of Nitroaromatic Systems in Organic Synthesis

Nitroaromatic compounds are highly versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making them key precursors for a multitude of functional group transformations. scielo.brmdpi.com The nitro group can be readily reduced to form anilines, which are fundamental components in the production of dyes, pharmaceuticals, and polymers. researchgate.net Furthermore, the nitro group's ability to activate the aromatic ring towards nucleophilic aromatic substitution opens up synthetic pathways that are not feasible with unsubstituted benzene (B151609). masterorganicchemistry.commdpi.com This reactivity has been harnessed in the synthesis of numerous complex molecules, including agrochemicals and materials with unique optical and electronic properties. researchgate.netnih.gov

Overview of Alkoxy and Alkyl Substituted Benzene Derivatives

The presence of alkoxy (-OR) and alkyl (-R) groups on a benzene ring introduces another layer of complexity and control over its reactivity. Alkyl groups, such as the methyl group in toluene (B28343), are weakly activating and direct incoming electrophiles to the ortho and para positions due to inductive effects and hyperconjugation. libretexts.orglibretexts.org This directing effect is a fundamental concept in electrophilic aromatic substitution. chemguide.co.uk

Alkoxy groups, like the isopropoxy group, are strongly activating substituents. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its non-bonding electrons can participate in resonance, donating electron density to the aromatic ring. This resonance effect is dominant, making the ring more nucleophilic and highly reactive towards electrophiles, also with a strong preference for ortho and para substitution. organicchemistrytutor.comlearncbse.in The interplay of these activating and deactivating effects is crucial in designing multi-step synthetic sequences.

Contextualization of 2-Isopropoxy-1-methyl-3-nitrobenzene within Aromatic Chemistry

This compound is a fascinating molecule that embodies the principles of substituent effects in aromatic chemistry. It features a combination of a weakly activating alkyl group (methyl), a strongly activating alkoxy group (isopropoxy), and a strongly deactivating nitro group on the same benzene ring. The specific arrangement of these substituents—the isopropoxy group at position 2, the methyl group at position 1, and the nitro group at position 3—creates a unique electronic and steric environment that dictates its chemical behavior.

The synthesis of this compound typically involves a multi-step process, starting with the nitration of a substituted toluene derivative, followed by an etherification reaction to introduce the isopropoxy group. Its potential applications are rooted in its identity as a functionalized nitroaromatic compound, making it a potential intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a subject of study in chemical research. smolecule.com

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not widely available in published literature, its fundamental properties can be predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1208077-37-5 smolecule.com |

| IUPAC Name | 1-methyl-3-nitro-2-propan-2-yloxybenzene smolecule.com |

| Molecular Formula | C₁₀H₁₃NO₃ smolecule.com |

| Molecular Weight | 195.21 g/mol smolecule.com |

| Predicted XLogP3 | 2.9 smolecule.com |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 smolecule.com |

| Rotatable Bond Count | 2 |

This table contains predicted data.

The spectroscopic data for this compound would be expected to show characteristic signals corresponding to its functional groups. For instance, the ¹H NMR spectrum would display signals for the aromatic protons, the methyl protons, and the methine and methyl protons of the isopropoxy group. The ¹³C NMR spectrum would show distinct peaks for each carbon atom in the molecule. The Infrared (IR) spectrum would exhibit strong absorption bands corresponding to the N-O stretching of the nitro group, as well as C-O and C-H stretching vibrations. The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of its substituents.

Reactivity and Potential Transformations

The reactivity of this compound is governed by the combined influence of its three substituents. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org Conversely, the methyl and isopropoxy groups are activating and ortho, para-directors. In this specific substitution pattern, the positions on the ring are influenced by a complex interplay of these directing effects.

Potential reactions of this compound include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. libretexts.org This would yield 2-isopropoxy-1-methylbenzen-3-amine, a valuable precursor for further functionalization.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution, potentially allowing for the displacement of a suitable leaving group on the ring. masterorganicchemistry.com

Further Electrophilic Aromatic Substitution: Although the ring is deactivated by the nitro group, the activating methyl and isopropoxy groups might still allow for further substitution under harsh conditions. The position of the incoming electrophile would be determined by the combined directing effects of the existing substituents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1208077-37-5 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-methyl-3-nitro-2-propan-2-yloxybenzene |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3 |

InChI Key |

XIOGUIDOKBSFHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])OC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Isopropoxy 1 Methyl 3 Nitrobenzene

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo various reduction reactions, providing a key entry point to other functionalities, most notably the amino group.

The most common transformation of the nitro group in aromatic compounds is its reduction to a primary amine. This conversion is fundamental in synthetic chemistry as it changes the electronic nature of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho, para-directing. masterorganicchemistry.com The reduction of 2-isopropoxy-1-methyl-3-nitrobenzene to 2-isopropoxy-3-methylaniline can be achieved through several well-established methods.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction due to its clean nature and high efficiency. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Catalysts: Palladium (Pd), platinum (Pt), and nickel (Ni) are the most common catalysts. masterorganicchemistry.com Palladium on carbon (Pd/C) is particularly effective.

Conditions: The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere (from balloon pressure to higher pressures).

The process involves the stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. rsc.org

Metal/Acid Reductions: Another classic and effective method involves the use of a metal in an acidic medium. masterorganicchemistry.com

Reagents: Common combinations include tin (Sn) in hydrochloric acid (HCl), iron (Fe) in HCl, and zinc (Zn) in HCl. masterorganicchemistry.com Iron is often preferred due to its cost-effectiveness and the milder reaction conditions it can sometimes allow.

The choice between catalytic hydrogenation and metal/acid reduction often depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. For this compound, both methods are generally suitable as the isopropoxy and methyl groups are stable under these conditions.

| Reduction Method | Typical Reagents | Products | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Raney Ni) | 2-Isopropoxy-3-methylaniline | Clean reaction, high yield, intermediates are not isolated. |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | 2-Isopropoxy-3-methylaniline | Robust and widely applicable, involves acidic workup. masterorganicchemistry.com |

Beyond complete reduction to an amine, the nitro group can be transformed into other functional groups, offering alternative synthetic pathways. nih.gov

Partial Reduction: Under carefully controlled conditions, the reduction can be stopped at intermediate stages. For instance, reduction with specific reagents can yield nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) derivatives. mdpi.com These intermediates are themselves valuable synthetic precursors.

Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction. nih.gov This transformation typically applies to aliphatic nitro compounds but highlights the versatility of the nitro group's reactivity.

Reductive Denitration: In some synthetic contexts, the nitro group is used to control reactivity or stereochemistry and is subsequently removed. This process, known as reductive denitration, replaces the nitro group with a hydrogen atom. nih.gov

These alternative transformations expand the synthetic utility of this compound beyond its role as a simple precursor to the corresponding aniline (B41778).

Reactivity at the Isopropoxy Moiety

The isopropoxy group, an ether linkage, is generally stable but can be cleaved under specific, typically harsh, conditions. It also significantly influences the reactivity of the aromatic ring.

The cleavage of the C-O bond in ethers is an important reaction for deprotection strategies in multi-step syntheses. wikipedia.org Aryl alkyl ethers, such as this compound, are most commonly cleaved using strong acids.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers. masterorganicchemistry.com The reaction begins with the protonation of the ether oxygen, making it a better leaving group. A nucleophile (Br⁻ or I⁻) then attacks the alkyl group in an S_N2 reaction or, if the alkyl group can form a stable carbocation (like a tertiary alkyl group), via an S_N1 mechanism. wikipedia.orgmasterorganicchemistry.com For the isopropoxy group, the attack would occur at the secondary isopropyl carbon.

Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl ethers. nih.govpearson.com It is a strong Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating cleavage. nih.gov The mechanism can be complex, sometimes involving a bimolecular process where a second BBr₃-ether adduct assists in the cleavage. ufp.ptgvsu.edu

Cleavage of the isopropoxy group in this compound would yield 2-methyl-6-nitrophenol (B87177) and an isopropyl halide (e.g., 2-bromopropane (B125204) if BBr₃ or HBr is used).

| Reagent | Reaction Type | Products |

| HBr or HI | Acid-catalyzed nucleophilic substitution | 2-Methyl-6-nitrophenol + Isopropyl halide |

| BBr₃ | Lewis acid-mediated cleavage | 2-Methyl-6-nitrophenol + Isopropyl bromide |

The substituents on a benzene (B151609) ring dictate the position and rate of electrophilic aromatic substitution (EAS) reactions. The isopropoxy group is a moderately activating group and directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com This is due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance, stabilizing the positively charged intermediate (sigma complex).

In this compound, the aromatic ring has three substituents with competing directing effects:

Isopropoxy (-OCH(CH₃)₂): Activating, ortho/para-director. organicchemistrytutor.com

Methyl (-CH₃): Weakly activating, ortho/para-director. vaia.comlibretexts.org

Nitro (-NO₂): Strongly deactivating, meta-director. youtube.comvedantu.com

When determining the site of substitution, the most powerful activating group generally controls the outcome. chemicalforums.com In this case, the isopropoxy group is the strongest activator. The positions ortho and para to the isopropoxy group are C6 and C4, respectively. The C2 position is already substituted. The methyl group also directs to positions C4 and C6. The deactivating nitro group directs to position C5.

Therefore, incoming electrophiles will be predominantly directed to the C4 and C6 positions, with the C4 (para to the isopropoxy group) likely being the major product due to reduced steric hindrance compared to the C6 position, which is flanked by both the isopropoxy and methyl groups.

Transformations Involving the Methyl Group

The methyl group, while generally less reactive than the nitro or isopropoxy groups, can undergo transformations under specific conditions, primarily oxidation and halogenation.

Oxidation: The benzylic methyl group can be oxidized to a variety of functional groups, including an aldehyde or a carboxylic acid. The presence of the electron-withdrawing nitro group can make oxidation more challenging compared to toluene (B28343) itself. However, strong oxidizing agents or specific catalytic systems can achieve this transformation. researchgate.netthieme-connect.de For example, oxidation of nitrotoluene derivatives can yield the corresponding nitrobenzoic acids. wikipedia.org

Halogenation: The methyl group can undergo free-radical halogenation when treated with a halogen (e.g., Br₂ or Cl₂) under UV light or at high temperatures. libretexts.org This reaction proceeds via a radical chain mechanism and can lead to mono-, di-, or tri-halogenated products on the methyl group. For nitrotoluene isomers, this reaction, such as bromination with N-bromosuccinimide (NBS), often requires photoirradiation to proceed efficiently. google.comresearchgate.net This would convert the methyl group into a bromomethyl (-CH₂Br) or dibromomethyl (-CHBr₂) group, which are useful intermediates for further synthesis.

| Reaction Type | Typical Reagents | Potential Products |

| Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃) | 2-Isopropoxy-3-nitrobenzaldehyde, 2-Isopropoxy-3-nitrobenzoic acid |

| Radical Halogenation | NBS, UV light or Br₂/Cl₂, UV light | 2-Isopropoxy-1-(bromomethyl)-3-nitrobenzene |

Benzylic Functionalization

The methyl group of this compound is a benzylic position, making it susceptible to various functionalization reactions. The reactivity of this site is influenced by the adjacent aromatic ring and its substituents. Benzylic positions are activated for reactions like free-radical halogenation and oxidation due to the stability of the resulting benzylic radical or intermediate. libretexts.org

A common method for benzylic functionalization is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. chadsprep.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic carbon. masterorganicchemistry.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which minimizes competitive electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com For nitrotoluene derivatives, this method has been shown to be effective. For instance, the bromination of 4-nitrotoluene (B166481) using NBS in acetonitrile (B52724) under visible light can proceed with high conversion and selectivity. acs.org This suggests a similar transformation is feasible for this compound, which would yield 2-(bromomethyl)-1-isopropoxy-3-nitrobenzene.

The resulting benzylic bromide is a versatile intermediate that can be converted into other functional groups through nucleophilic substitution reactions. For example, it can be oxidized to the corresponding benzoic acid. organic-chemistry.org

| Reaction Type | Reagent(s) | Product(s) | Notes |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light or Radical Initiator | 2-(bromomethyl)-1-isopropoxy-3-nitrobenzene | A selective method for introducing a halogen at the benzylic position. chadsprep.comacs.org |

| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | 2-Isopropoxy-3-nitrobenzoic acid | The entire alkyl side-chain is oxidized to a carboxylic acid. libretexts.org |

Oxidative Transformations

The oxidative transformation of this compound can occur at the benzylic methyl group. The presence of the aromatic ring makes this alkyl side-chain susceptible to oxidation, typically by strong oxidizing agents. libretexts.org

A common and powerful method for this transformation is the use of hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgsciencemadness.org This reaction typically results in the oxidation of the entire alkyl chain, regardless of its length, to a carboxylic acid group. Therefore, treating this compound with such reagents would be expected to yield 2-isopropoxy-3-nitrobenzoic acid. libretexts.org This oxidative degradation is a robust method for preparing substituted benzoic acids. libretexts.org It is noteworthy that for this reaction to proceed, there must be at least one hydrogen atom on the benzylic carbon. libretexts.org

In some cases, milder or more selective oxidation methods can be employed. For instance, certain bacterial oxygenases have been shown to oxidize the methyl group of nitrotoluenes to the corresponding benzyl (B1604629) alcohol or even further to a benzoic acid derivative. nih.govnih.gov Catalytic air-oxidation is also a preferred method for large-scale industrial operations. libretexts.org The use of N-hydroxyimides, like N-hydroxyphthalimide (NHPI), as organocatalysts in combination with a metal co-catalyst and molecular oxygen, allows for the aerobic oxidation of benzylic methylenes to ketones. nih.gov

| Reaction Type | Reagent(s) | Expected Product | Reference |

| Side-Chain Oxidation | 1. KMnO₄, H₃O⁺, heat | 2-Isopropoxy-3-nitrobenzoic acid | libretexts.org |

| Side-Chain Oxidation | 2. H₂CrO₄, heat | 2-Isopropoxy-3-nitrobenzoic acid | libretexts.org |

| Catalytic Air Oxidation | O₂, Metal Catalyst | 2-Isopropoxy-3-nitrobenzoic acid | libretexts.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Core Structure

Electrophilic Aromatic Substitution (EAS)

The susceptibility of the this compound ring to electrophilic aromatic substitution is governed by the directing and activating/deactivating effects of its three substituents. lumenlearning.com

Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.com

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director, donating electron density primarily through hyperconjugation. organicchemistrytutor.com

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. organicchemistrytutor.comnumberanalytics.com

When multiple substituents are present, the position of further substitution is determined by a combination of these effects. Generally, the most powerfully activating group dictates the position of substitution. libretexts.org In this molecule, the isopropoxy group is the strongest activator. The positions ortho and para to the isopropoxy group are C6 and C4, respectively. The C6 position is also ortho to the methyl group and meta to the nitro group. The C4 position is para to the isopropoxy group, meta to the methyl group, and ortho to the nitro group.

Given the competing effects, the isopropoxy group will most strongly direct incoming electrophiles to the C4 and C6 positions. The methyl group reinforces the C6 position. The nitro group deactivates the entire ring but directs meta to itself, which corresponds to the C1, C5 positions. The C1 position is already substituted. Therefore, the C6 position is activated by both the isopropoxy and methyl groups, while the C4 position is strongly activated by the isopropoxy group but adjacent to the deactivating nitro group. Thus, electrophilic substitution is most likely to occur at the C6 position, and to a lesser extent at the C4 position.

| Reaction Type | Reagent(s) | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2-Isopropoxy-1-methyl-3,6-dinitrobenzene | The strong activating effect of the isopropoxy group directs the incoming nitro group to the C6 position. libretexts.org |

| Halogenation | Br₂, FeBr₃ | 6-Bromo-2-isopropoxy-1-methyl-3-nitrobenzene | The isopropoxy group directs the bromine to the C6 position. |

| Sulfonation | SO₃, H₂SO₄ | 3-Isopropoxy-4-methyl-2-nitrobenzenesulfonic acid | Sulfonation is often sensitive to steric hindrance, potentially favoring the less hindered C6 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed | The presence of the strongly deactivating nitro group generally prevents Friedel-Crafts reactions. |

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strong electron-withdrawing group, such as the nitro group, makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr). chemistrysteps.combyjus.comwikipedia.org This reaction involves the attack of a nucleophile on the ring, displacing a leaving group. wikipedia.org For an SₙAr reaction to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comyoutube.com

In this compound itself, there is no conventional leaving group like a halide. However, if a halogen were present at the C2 or C4 positions, it would be highly activated towards displacement by a nucleophile. For example, in a hypothetical 2-chloro-1-isopropoxy-3-nitro-benzene, the chlorine would be readily displaced. In the subject compound, it is also possible for the nitro group itself to be displaced under certain conditions, although this is less common.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a resonance-stabilized carbanion, followed by the departure of the leaving group, which restores the aromaticity of the ring. chemistrysteps.com

Stability and Degradation Pathways

Nitroaromatic compounds are generally characterized by their chemical stability. nih.gov The presence of the electron-withdrawing nitro group, combined with the inherent stability of the benzene ring, makes these compounds resistant to oxidative degradation. nih.govnih.govasm.org Many nitroaromatic compounds are also thermally stable, though they can be sensitive to impact, a property that has led to their use in explosives like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov The thermal decomposition of nitrotoluenes at high temperatures can proceed through the cleavage of the C-NO₂ bond or via rearrangement. dtic.mil

Despite their general stability, nitroaromatic compounds are susceptible to specific degradation pathways, most notably the reduction of the nitro group. This is a common and well-studied transformation in organic chemistry. wikipedia.org The nitro group can be reduced to various functional groups depending on the reagents and reaction conditions. numberanalytics.com

Reduction to Amines: This is the most common transformation. A wide variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni), or metals in acidic solution (e.g., Fe, Sn, or Zn with HCl). libretexts.orgnm.gov This would convert this compound into 3-isopropoxy-2-methylaniline.

Partial Reduction: Under controlled conditions, partial reduction can yield other functionalities. For example, reduction with zinc dust and ammonium (B1175870) chloride can produce N-arylhydroxylamines (R-NHOH). wikipedia.org Other conditions can lead to the formation of nitroso compounds (-N=O), azoxy compounds (-N=N(O)-), or azo compounds (-N=N-). wikipedia.orgrsc.org

Nitroaromatic compounds are also subject to biodegradation. While their stability makes them recalcitrant, various microorganisms have evolved pathways to metabolize them, often using them as sources of carbon, nitrogen, and energy. nih.govnih.govasm.orgcswab.org These pathways often begin with the reductive or oxidative transformation of the nitro group or other substituents on the ring. nih.govnih.gov Photolysis can also contribute to the degradation of nitroaromatics in the environment, leading to the formation of various products through oxidation of methyl groups, reduction of nitro groups, and dimerization. wikipedia.org

| Degradation Type | Reagent/Condition | Product Type | Notes |

| Complete Reduction | H₂/Pd, Pt, or Ni; or Fe, Sn, Zn in acid | Aromatic Amine (Aniline derivative) | A very common and synthetically useful reaction. nm.govorganic-chemistry.org |

| Partial Reduction | Zn, NH₄Cl | N-Arylhydroxylamine | Requires controlled reaction conditions. wikipedia.org |

| Partial Reduction | Metal hydrides | Azo compound | Can be formed by treatment with certain metal hydrides. wikipedia.org |

| Biodegradation | Microorganisms | Various metabolites | Bacteria can utilize oxidative or reductive pathways for degradation. nih.govnih.gov |

| Photolysis | Sunlight | Various products | Can lead to oxidation of alkyl groups and reduction of nitro groups. wikipedia.org |

Spectroscopic Characterization and Elucidation of 2 Isopropoxy 1 Methyl 3 Nitrobenzene and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Intermediates and Analogues:

A crucial intermediate, 2-methyl-3-nitrophenol, displays a characteristic ¹H NMR spectrum. In a typical spectrum recorded in DMSO-d₆, the phenolic proton (OH) would appear as a broad singlet at approximately 10.35 ppm. The aromatic protons would resonate in the range of 7.15-7.32 ppm, showing splitting patterns corresponding to their coupling with adjacent protons. The methyl protons would give rise to a singlet around 2.25 ppm. chemicalbook.com

For a related compound, 1-butoxy-3-nitrobenzene, the ¹H NMR spectrum in CDCl₃ shows the aromatic protons in the range of 7.19-7.81 ppm. The butoxy group protons appear at distinct chemical shifts: the -OCH₂- protons at approximately 4.03 ppm (triplet), the subsequent -CH₂- groups between 1.46-1.84 ppm (multiplets), and the terminal methyl group at about 0.99 ppm (triplet). rsc.org

Predicted Spectrum for 2-Isopropoxy-1-methyl-3-nitrobenzene:

Based on the analysis of its intermediates and analogues, the expected ¹H NMR spectrum of this compound in CDCl₃ would feature:

Aromatic Protons: Three signals in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nitro group and the electron-donating isopropoxy and methyl groups would influence their precise chemical shifts and splitting patterns.

Isopropoxy Group: A septet for the methine (-CH-) proton around 4.5-4.8 ppm and a doublet for the six equivalent methyl protons (-CH(CH₃)₂) around 1.3-1.5 ppm. mpg.de

Methyl Group: A singlet for the methyl group attached to the benzene ring, likely appearing around 2.3-2.5 ppm.

Table 1: Representative ¹H NMR Data for Intermediates and Analogues

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

|---|---|---|

| 2-Methyl-3-nitrophenol | DMSO-d₆ | 10.35 (s, 1H, OH), 7.32 (d, 1H), 7.24 (t, 1H), 7.15 (d, 1H), 2.25 (s, 3H, CH₃) chemicalbook.com |

| 1-Butoxy-3-nitrobenzene | CDCl₃ | 7.81-7.77 (m, 1H), 7.71 (t, 1H), 7.41 (t, 1H), 7.23-7.19 (m, 1H), 4.03 (t, 2H), 1.84-1.77 (m, 2H), 1.57-1.46 (m, 2H), 0.99 (t, 3H) rsc.org |

| 2-Isopropoxytoluene | CDCl₃ | 7.09-7.03 (m, 2H), 6.78-6.71 (m, 2H), 4.55 (septet, 1H), 2.22 (s, 3H), 1.35 (d, 6H) |

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Intermediates and Analogues:

For 1-butoxy-3-nitrobenzene, the ¹³C NMR spectrum in CDCl₃ shows the carbon attached to the nitro group at a downfield shift. The aromatic carbons appear in the range of 108.7-159.7 ppm, with the carbon bearing the butoxy group being the most deshielded among the non-nitrated carbons. The carbons of the butoxy group resonate at approximately 68.4 ppm (-OCH₂-), 31.0 ppm, 19.2 ppm, and 13.8 ppm (terminal -CH₃). rsc.org

Predicted Spectrum for this compound:

The ¹³C NMR spectrum of this compound would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Aromatic Carbons: Six signals in the aromatic region (approximately 110-160 ppm). The carbon atoms directly attached to the nitro, isopropoxy, and methyl groups would have characteristic chemical shifts.

Isopropoxy Group: A signal for the methine carbon (-CH-) around 70-72 ppm and a signal for the two equivalent methyl carbons (-CH(CH₃)₂) around 22 ppm. mpg.de

Methyl Group: A signal for the methyl carbon attached to the ring, typically in the range of 15-20 ppm.

Table 2: Representative ¹³C NMR Data for Analogous Compounds

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-Butoxy-3-nitrobenzene | CDCl₃ | 159.7, 149.2, 129.9, 121.6, 115.5, 108.7, 68.4, 31.0, 19.2, 13.8 rsc.org |

| 2-Butoxytoluene | CDCl₃ | 156.0, 130.9, 128.0, 126.6, 120.2, 113.3, 67.5, 31.5, 19.4, 16.5, 14.0 |

While specific 2D NMR data for this compound is not available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in its full structural confirmation. A COSY spectrum would reveal proton-proton couplings, helping to assign the connectivity of the aromatic and isopropoxy protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, confirming the placement of the substituents on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile and thermally stable compounds like this compound.

The GC-MS analysis of this compound would provide its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (195.21 g/mol ). smolecule.com

The fragmentation pattern would be indicative of its structure. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30). The isopropoxy group could undergo fragmentation through the loss of a propyl group (C₃H₇, mass 43) or propene (C₃H₆, mass 42) via a McLafferty-type rearrangement.

Predicted Fragmentation Pattern for this compound:

m/z 195: Molecular ion (M⁺)

m/z 153: Loss of propene ([M - C₃H₆]⁺)

m/z 149: Loss of NO₂ ([M - NO₂]⁺)

m/z 123: Loss of propene and NO ([M - C₃H₆ - NO]⁺)

Table 3: Mass Spectral Data for a Key Intermediate

| Compound | Ionization Method | Key m/z values |

|---|---|---|

| 2-Methyl-3-nitrophenol | Electron Ionization (EI) | 153 (M⁺), 123, 107, 77 nih.govnist.gov |

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₁₃NO₃), the exact mass of the molecular ion would be calculated and compared to the experimentally measured value to confirm its elemental formula.

For instance, a related compound, ethyl (E)-3-(2-isopropoxy-5-methoxyphenyl)acrylate, with the formula C₁₅H₂₀O₄, has a calculated exact mass of 264.1356, which was found to be consistent with the experimental value from HRMS analysis. mpg.de A similar level of accuracy would be expected for this compound, providing definitive confirmation of its molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of the nitro, isopropoxy, methyl, and substituted benzene ring moieties.

The most prominent features in the spectrum are the strong absorption bands corresponding to the nitro group. spectroscopyonline.com The asymmetric stretching vibration of the N-O bond typically appears in the range of 1550-1500 cm⁻¹, while the symmetric stretching vibration is observed at a lower frequency, generally between 1355-1345 cm⁻¹. spectroscopyonline.com These intense peaks are a definitive indicator of the nitro functionality. spectroscopyonline.com Another characteristic absorption for the nitro group is the scissoring (bending) vibration, which gives rise to a medium intensity peak around 880-840 cm⁻¹. spectroscopyonline.com

The presence of the isopropoxy and methyl groups is confirmed by absorptions in the C-H stretching region. Saturated C-H bonds of the methyl and isopropyl groups exhibit asymmetric and symmetric stretching vibrations typically found near 2962 cm⁻¹ and 2872 cm⁻¹, respectively. spectroscopyonline.com The C-O-C stretching of the ether linkage in the isopropoxy group is expected to show a strong band in the 1260-1000 cm⁻¹ region.

The aromatic nature of the compound is evidenced by several bands. The C-H stretching vibrations of the hydrogens attached to the benzene ring typically appear above 3000 cm⁻¹. The C=C in-ring stretching vibrations of the aromatic ring are observed in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can influence the pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region, although these are often weak. However, in nitro-substituted aromatic rings, determining the substitution pattern from IR alone can be challenging. spectroscopyonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1345 | Strong |

| Nitro (NO₂) | Scissoring (Bend) | 880 - 840 | Medium |

| Alkyl C-H | Asymmetric/Symmetric Stretch | 2975 - 2860 | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium |

| Ether (C-O-C) | Stretch | 1260 - 1000 | Strong |

This table presents expected ranges based on typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org For aromatic compounds like this compound, the most significant electronic transitions are the π → π* and n → π* transitions. libretexts.orgyoutube.com

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* transitions associated with the conjugated π-electron system of the nitro-substituted benzene ring. These high-energy transitions typically result in intense absorption bands, often with high molar absorptivity values. For nitrobenzene (B124822) itself, a strong π → π* transition is observed around 250-270 nm. The presence of the methyl and isopropoxy substituents on the ring will likely cause a bathochromic (red) shift, moving this peak to a slightly longer wavelength.

A second, typically weaker, absorption band may be observed at longer wavelengths (often >300 nm). This band is attributed to the n → π* transition, which involves the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to an anti-bonding π* orbital. youtube.com These transitions are characteristically less intense than π → π* transitions. youtube.com

The steric hindrance caused by the bulky isopropoxy group adjacent to the nitro group can potentially affect the planarity of the nitro group with the benzene ring. This steric inhibition of resonance may lead to a hypsochromic (blue) shift and a decrease in the intensity of the π → π* absorption band compared to a less hindered analogue. acs.org The solvent used for the analysis can also influence the spectrum; polar solvents may cause a blue shift in n → π* transitions. youtube.com

Table 2: Expected Electronic Transitions for this compound

| Transition | Chromophore | Typical Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| π → π | Nitro-substituted benzene ring | 260 - 290 | High (>10,000) |

| n → π | Nitro group (NO₂) | 300 - 340 | Low (<2,000) |

This table presents expected electronic transitions and their characteristics based on data for related nitroaromatic compounds. libretexts.orgyoutube.comresearchgate.net

Synthesis and Chemical Exploration of Derivatives and Analogues of 2 Isopropoxy 1 Methyl 3 Nitrobenzene

Modification of the Nitro Group: Formation of Amino, Azoxy, or Azobenzene (B91143) Analogues

The nitro group is a versatile functional group that can be transformed into several other nitrogen-containing moieties, fundamentally altering the electronic character of the aromatic ring.

Amino Analogues: The most common transformation of the nitro group is its reduction to an amine. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. Alternatively, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can be employed for this reduction, yielding 2-isopropoxy-1-methyl-3-aminobenzene. This conversion transforms the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which significantly activates the aromatic ring toward further electrophilic substitution.

Azoxy Analogues: The synthesis of azoxy compounds from nitroaromatic precursors can be accomplished through partial reduction or controlled condensation reactions. A modern approach involves a one-pot, two-stage photochemical process where the nitroaromatic compound is first converted into nitrosoaromatic and hydroxylamine (B1172632) intermediates under light illumination. researchgate.net In the second stage, these intermediates condense in the presence of air to form the azoxy linkage, yielding a dimeric structure. researchgate.net This method offers high selectivity and proceeds at room temperature. researchgate.net

Azobenzene Analogues: Azobenzene derivatives, characterized by a diaryl diazo (-N=N-) linkage, can be synthesized from nitroarenes through several routes. One method involves the complete reductive coupling of the nitro compound. Another significant pathway is the reduction of azoxybenzene (B3421426) derivatives. nih.gov Furthermore, the amine analogue derived from the reduction of 2-isopropoxy-1-methyl-3-nitrobenzene can be converted to a diazonium salt, which can then undergo an azo coupling reaction with an electron-rich aromatic partner to form an unsymmetrical azobenzene. nih.gov

| Starting Material | Transformation | Typical Reagents | Product Class |

|---|---|---|---|

| This compound | Reduction | H₂, Pd/C or Sn/HCl | Amino Analogue |

| This compound | Reductive Condensation | Photochemical methods, controlled reduction | Azoxy Analogue |

| This compound | Reductive Coupling | Strong reducing agents (e.g., LiAlH₄) | Azobenzene Analogue |

Diversification at the Isopropoxy Moiety: Synthesis of Related Ethers and Alcohols

The isopropoxy group can be cleaved to reveal a phenolic hydroxyl group, which serves as a handle for introducing a wide array of other ether functionalities.

Synthesis of Alcohols (Phenols): Cleavage of the aryl-ether bond in this compound can be achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction yields the corresponding phenol (B47542), 2-methyl-6-nitrophenol (B87177). This phenol is a key intermediate for further diversification.

Synthesis of Related Ethers: The resulting 2-methyl-6-nitrophenol can be readily converted into a variety of ether analogues via the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the systematic introduction of different alkyl or substituted alkyl chains, enabling the synthesis of a library of ether derivatives. nih.govunl.edu

| Reactant 1 | Reactant 2 | Reaction Type | Product Example |

|---|---|---|---|

| This compound | BBr₃ or HBr | Ether Cleavage | 2-Methyl-6-nitrophenol |

| 2-Methyl-6-nitrophenol | NaH, then CH₃I | Williamson Ether Synthesis | 2-Methoxy-1-methyl-3-nitrobenzene |

| 2-Methyl-6-nitrophenol | K₂CO₃, then Benzyl (B1604629) Bromide | Williamson Ether Synthesis | 2-(Benzyloxy)-1-methyl-3-nitrobenzene |

Derivatization of the Methyl Group: Introduction of Extended Alkyl or Aromatic Substituents

The benzylic methyl group is another site for functionalization, allowing for the extension of the molecule's carbon framework without directly modifying the aromatic ring.

A primary strategy for derivatizing the methyl group is through free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light selectively brominates the benzylic position, yielding 2-isopropoxy-1-(bromomethyl)-3-nitrobenzene.

This benzylic bromide is a highly versatile intermediate. It is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid. Reaction with alkoxides or phenoxides can introduce new ether linkages at the benzylic position. This provides a route to introduce extended alkyl chains or even aromatic substituents linked by a methylene (B1212753) bridge.

Exploration of Ring-Substituted Analogues (e.g., halogenated, different alkyl/alkoxy groups)

The substitution pattern on the aromatic ring can be further diversified through electrophilic aromatic substitution reactions. The outcome of these reactions is dictated by the directing effects of the substituents already present. msu.edu

Directing Effects:

-O-iPr (Isopropoxy): A strongly activating, ortho, para-directing group.

-CH₃ (Methyl): A weakly activating, ortho, para-directing group. chemguide.co.uk

-NO₂ (Nitro): A strongly deactivating, meta-directing group. libretexts.org

The available positions for substitution are C4, C5, and C6. The powerful activating and ortho, para-directing effects of the isopropoxy group (at C2) and the methyl group (at C1) will strongly direct incoming electrophiles to positions 4 and 6. Conversely, the nitro group (at C3) deactivates the ring and directs incoming electrophiles to position 5. The concerted activation of position 4 by the ortho-methyl and para-isopropoxy groups makes it the most probable site for electrophilic attack. Position 6 is also activated (ortho to the isopropoxy group) but may experience some steric hindrance. Position 5 is generally disfavored due to deactivation.

Common electrophilic substitution reactions include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would be expected to yield primarily 4-bromo-2-isopropoxy-1-methyl-3-nitrobenzene.

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid can introduce a second nitro group, likely at the 4-position, to form 2-isopropoxy-1-methyl-3,4-dinitrobenzene. youtube.com

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-2-isopropoxy-1-methyl-3-nitrobenzene | Substitution at position activated by both -CH₃ and -O-iPr groups. |

| Nitration | HNO₃ / H₂SO₄ | 2-Isopropoxy-1-methyl-3,4-dinitrobenzene | Strong activation at position 4 overcomes general deactivation by existing nitro group. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction is difficult | The ring is strongly deactivated by the nitro group, generally preventing acylation. msu.edu |

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Structural modifications to this compound have a profound impact on its chemical reactivity and expand its utility as a synthetic intermediate.

Modification of the Nitro Group: Converting the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the molecule's electronic profile. The resulting aniline (B41778) derivative is highly activated towards electrophilic substitution and provides a handle for diazotization reactions, enabling the introduction of a wide range of functionalities (e.g., -OH, -CN, -X). The formation of azoxy or azobenzene bridges creates larger, conjugated systems with distinct photochemical and electronic properties, useful in materials science and dye chemistry. researchgate.net

Diversification of the Isopropoxy Moiety: Altering the ether substituent allows for the fine-tuning of steric and physical properties like solubility and lipophilicity. The cleavage to the parent phenol is a critical step, as it unlocks access to a vast array of ether and ester analogues through subsequent reactions at the hydroxyl group.

Derivatization of the Methyl Group: Functionalizing the benzylic position provides a means to append side chains and build more complex molecular architectures without altering the substitution pattern of the aromatic core. This is particularly useful for creating analogues where a specific pharmacophore or linking group is required at a set distance from the aromatic ring.

Ring Substitution: The introduction of additional substituents directly onto the aromatic ring is a powerful strategy for modulating the molecule's electronic environment and steric profile. Halogenation, for example, introduces a site for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), dramatically increasing the synthetic utility of the scaffold for building complex biaryl or arylamine structures. researchgate.net

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis (e.g., Benzimidazole (B57391) Derivatives)

While the direct synthesis of benzimidazoles typically requires an ortho-diamine precursor, 2-isopropoxy-1-methyl-3-nitrobenzene serves as a valuable starting material for a variety of other heterocyclic systems following the chemical reduction of its nitro group. This reduction yields the key intermediate, 3-amino-2-isopropoxytoluene . This substituted aniline (B41778) is a versatile building block for constructing fused heterocyclic rings.

A prominent application for such anilines is in the synthesis of highly substituted quinolines, which are core structures in many pharmaceuticals and agrochemicals. nih.govmdpi.com Methods like the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be adapted for precursors like 3-amino-2-isopropoxytoluene. After its conversion to an appropriate ketone or aldehyde, it can be cyclized to form a complex quinoline (B57606) ring system. organic-chemistry.org The synthesis of quinolines from anilines can also be achieved through various modern catalytic methods, including C-H activation and cyclization with alkynes, highlighting the utility of this aniline intermediate. researchgate.net

Furthermore, the derived 3-amino-2-isopropoxytoluene can participate in reactions to form other heterocyclic structures. For example, condensation reactions with appropriate partners can lead to the formation of pyrazoles, pyridazines, or other systems, depending on the chosen reagents and reaction conditions. rdd.edu.iq The synthesis of benzimidazole derivatives often starts from o-nitroanilines which, upon reduction and cyclization, form the imidazole (B134444) ring. nih.govtsijournals.comnih.gov Although this compound is not an o-nitroaniline, its derived aniline can be a precursor in multi-step pathways to more complex, fused heterocyclic molecules. researchgate.net

Applications in the Preparation of Complex Molecular Architectures

The unique arrangement of substituents on the this compound ring makes it a valuable scaffold for building intricate molecules. The three distinct functional groups—nitro, isopropoxy, and methyl—serve as handles that can be addressed with high selectivity.

This structural motif is found in various building blocks used for creating larger, more complex architectures. For instance, related compounds such as 2-isopropoxy-4-nitrobenzoic acid have been used as intermediates in the synthesis of dicationic compounds designed to act as antiparasitic agents. researchgate.net The commercial availability of similarly functionalized building blocks, like 2-fluoro-1-methyl-3-nitrobenzene and 2-cyclopropoxy-1-isopropoxy-3-nitrobenzene, underscores the synthetic value of this substitution pattern for accessing novel chemical space in drug discovery and materials science. bldpharm.combldpharm.com

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide array of subsequent transformations. The bulky isopropoxy group exerts significant steric and electronic influence on the ring, directing incoming reagents and affecting the conformation of the final molecule. This control is crucial when constructing molecules with specific three-dimensional shapes required for biological activity.

Integration into Multi-Step Synthesis Schemes

The synthesis of this compound itself serves as an excellent case study in multi-step synthesis, requiring careful strategic planning to achieve the desired 1,2,3-substitution pattern. researchgate.netgoogle.com The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.

The methyl (-CH₃) and isopropoxy (-OCH(CH₃)₂) groups are activating and direct incoming electrophiles to the ortho and para positions. The nitro (-NO₂) group, conversely, is strongly deactivating and a meta-director. ncert.nic.in A successful synthesis must introduce these groups in a specific order to ensure the correct regiochemistry.

A plausible retrosynthetic analysis might start by considering the final nitration step. If the precursor were 2-isopropoxytoluene, the powerful ortho, para-directing isopropoxy group would likely direct the incoming nitro group to the C3 or C5 position. The steric hindrance from the adjacent isopropoxy group at C2 would influence the selectivity of this step. An alternative strategy could involve starting with a different substitution pattern and using functional group interconversions to arrive at the final product. nih.gov Such multi-step sequences are fundamental to organic synthesis, where intermediates are isolated and purified before proceeding to the next reaction, allowing for the construction of complex targets from simple starting materials. researchgate.net

Development of Novel Reagents and Ligands Utilizing the Substituted Nitrobenzene (B124822) Core

Following the reduction of the nitro group to form 3-amino-2-isopropoxytoluene, the resulting aniline serves as a valuable precursor for the development of novel reagents and specialized ligands for metal catalysis. mdpi.com The aniline nitrogen, combined with the oxygen atom of the ortho-isopropoxy group, can form a bidentate chelate with a metal center.

The design of ligands is a critical aspect of modern catalysis. The steric bulk provided by both the ortho-isopropoxy group and the adjacent methyl group can be used to fine-tune the catalytic activity and selectivity of a metal complex. nih.gov These bulky groups can create a specific coordination environment around the metal, potentially enhancing its performance in catalytic cycles for applications such as cross-coupling reactions or asymmetric synthesis.

Furthermore, the amine functionality can be converted into a diazonium salt. Aryl diazonium salts are exceptionally versatile reagents in organic synthesis, enabling the introduction of a wide range of functional groups onto the aromatic ring through reactions like the Sandmeyer or Schiemann reactions. This opens a pathway to a diverse library of 1,2,3-trisubstituted benzene (B151609) derivatives that can be used as new reagents, building blocks, or ligands themselves.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article |

| 3-Amino-2-isopropoxytoluene | Key synthetic intermediate derived from the main compound |

| Quinolines | Class of heterocycles synthesized from aniline precursors |

| Benzimidazoles | Class of heterocycles mentioned as a synthetic target |

| Pyrazoles | Class of heterocycles mentioned as a synthetic target |

| Pyridazines | Class of heterocycles mentioned as a synthetic target |

| 2-Isopropoxy-4-nitrobenzoic acid | Related building block for complex molecules researchgate.net |

| 2-Fluoro-1-methyl-3-nitrobenzene | Related commercially available building block bldpharm.com |

| 2-Cyclopropoxy-1-isopropoxy-3-nitrobenzene | Related commercially available building block bldpharm.com |

| 2-Isopropoxytoluene | Potential precursor in a multi-step synthesis |

| Aryl diazonium salts | Versatile reagents derived from anilines |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes for Substituted Nitrobenzenes

Traditional nitration methods, often relying on harsh acid mixtures like nitric and sulfuric acid, present significant environmental and safety concerns, including the generation of corrosive waste streams and the potential for runaway reactions. researchgate.net Consequently, a major thrust of future research is the development of greener and more efficient synthetic protocols.

Key areas of investigation include the use of alternative nitrating agents and catalyst systems. Inorganic nitrates, such as bismuth nitrate (B79036) and magnesium nitrate, supported on solid materials like silica (B1680970) gel or montmorillonite (B579905) clay, offer a pathway to solid-phase nitration that can circumvent the need for strong, corrosive acids. researchgate.net These methods often lead to high yields and improved regioselectivity, with the added benefits of easier catalyst removal and recycling. researchgate.net

Electrochemical methods are also emerging as a powerful and sustainable alternative for synthesizing nitroaromatic derivatives. eurjchem.com Electrocatalytic approaches can enable the reduction of nitrobenzenes to valuable aniline (B41778) derivatives under mild, aqueous conditions at room temperature, avoiding the use of hydrogen gas or harsh reducing agents. researchgate.net For instance, the use of polyoxometalate redox mediators has demonstrated high selectivity in these transformations. researchgate.net

The principles of green chemistry are central to this research direction, emphasizing:

The use of safer, less hazardous solvents and reagents, with water being an ideal green solvent. capes.gov.br

The development of catalytic reactions over stoichiometric ones to minimize waste. dergipark.org.tr

The design of energy-efficient processes, potentially utilizing microwave or photochemical activation. ijirset.com

Exploration of Novel Reactivity Patterns and Transformation Methods

Beyond traditional electrophilic aromatic substitution, researchers are uncovering and exploiting new modes of reactivity for substituted nitrobenzenes. This opens up avenues for synthesizing complex molecules that are inaccessible through conventional routes.

C–H Activation and Functionalization: A significant area of development is the use of the nitro group as a directing group for regioselective C–H activation. capes.gov.br This strategy allows for the functionalization of the ortho position of the nitroarene ring with a variety of substituents, including aryl, alkyl, and allyl groups. capes.gov.br Rhodium(III)-catalyzed C–H activation of nitroarezenes, for example, can initiate a cascade of reactions, including alkyne insertion and rearrangements, to produce complex heterocyclic structures like oxindoles. nih.gov

Denitrative Cross-Coupling Reactions: The nitro group, traditionally considered a stable substituent, is now being utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions. dergipark.org.trunpatti.ac.id This "denitrative coupling" provides a direct method for forming new carbon-carbon and carbon-heteroatom bonds at the position of the nitro group, bypassing the need to first convert the nitroarene to a haloarene. unpatti.ac.id Palladium-catalyzed systems have been particularly successful in promoting denitrative Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. unpatti.ac.id

Photocatalysis and Cycloaddition Reactions: Visible-light-mediated transformations of nitroarenes are unlocking novel reactivity patterns. researchgate.netnih.gov Photoexcited nitroarenes can participate in a variety of reactions, including reductive [4+2] cycloadditions with dienes to form oxazines and [1+2+2] cycloadditions with alkenes to yield isoxazolidines. researchgate.netnih.gov These reactions often proceed under mild conditions without the need for transition metal catalysts, offering a green approach to complex heterocyclic scaffolds. researchgate.net In some cases, photoexcited nitroarenes can even mimic the reactivity of ozone, leading to the oxidative cleavage of alkenes. researchgate.net

Future research will aim to expand the scope of these novel transformations, develop more efficient and selective catalyst systems, and apply these methods to the synthesis of complex target molecules. The merging of C-H activation with C-NO2 activation holds particular promise for developing multitasking directing groups. capes.gov.br

Advanced Spectroscopic and Structural Characterization Methodologies

A deep understanding of the structure and properties of substituted nitrobenzenes is crucial for developing new synthetic methods and predicting their behavior. Future research will continue to leverage and refine advanced analytical techniques to provide detailed molecular insights.

Mass Spectrometry (MS): Modern mass spectrometry techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are indispensable for the identification and quantification of nitroaromatic compounds, even at trace levels. capes.gov.brnih.gov High-resolution mass spectrometry, like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), allows for the precise molecular formula determination of complex nitroaromatic compounds in environmental and biological samples. acs.org Future advancements will likely focus on improving ionization techniques to minimize fragmentation and enhance sensitivity, as well as developing sophisticated data analysis workflows for complex mixture analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁵N) provides a wealth of information about the electronic environment and connectivity of atoms within substituted nitrobenzenes. dergipark.org.trunpatti.ac.id ¹⁵N NMR, in particular, is a direct probe of the electronic effects at the nitro group. unpatti.ac.id Future research will likely involve the increased use of advanced NMR experiments, such as two-dimensional correlation techniques and solid-state NMR, to elucidate the structures of complex derivatives and study their intermolecular interactions. Combining experimental NMR data with computational predictions will continue to be a powerful tool for accurate structure assignment. dergipark.org.tr

Vibrational Spectroscopy and X-ray Crystallography: Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the nitro group and the aromatic ring, providing insights into bonding and intermolecular interactions, such as hydrogen bonding. ijrti.orgmdpi.com Single-crystal X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of nitroaromatic compounds in the solid state. eurjchem.comresearchgate.net This technique provides definitive information on bond lengths, bond angles, and intermolecular packing, which is crucial for understanding physical properties and reactivity. Future directions will involve the use of in-situ spectroscopic and crystallographic techniques to study reaction intermediates and elucidate reaction mechanisms in real-time.

| Analytical Technique | Information Provided | Future Directions |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition. | Improved ionization methods, enhanced sensitivity for trace analysis. |

| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C, ¹⁵N), molecular connectivity. | Advanced 2D techniques, solid-state NMR, integration with computational chemistry. |

| Vibrational Spectroscopy | Molecular vibrations, functional group identification, intermolecular interactions. | In-situ monitoring of reactions, studies of transient species. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, crystal packing. | Time-resolved crystallography, analysis of polymorphic forms. |

Integration with Automated and High-Throughput Synthesis Platforms

The synthesis and screening of large libraries of substituted nitrobenzenes for applications in drug discovery and materials science can be a time-consuming and labor-intensive process. The integration of automated and high-throughput technologies offers a path to accelerate this discovery pipeline.

Continuous Flow Chemistry: Nitration reactions are often highly exothermic and can be hazardous to perform on a large scale in traditional batch reactors. researchgate.net Continuous flow chemistry provides a safer and more efficient alternative. capes.gov.brnih.gov In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over reaction parameters such as temperature, pressure, and stoichiometry. unpatti.ac.idnih.gov This leads to improved safety, higher yields, better selectivity, and easier scale-up. capes.gov.brnih.gov Future research will focus on developing integrated flow systems that combine reaction, workup, and purification steps, as well as exploring a wider range of nitration chemistries in flow. researchgate.net

Robotic Synthesis and High-Throughput Screening: Automated robotic platforms are revolutionizing chemical synthesis by enabling the rapid and reproducible preparation of large numbers of compounds. sciengine.com These systems can perform complex, multi-step syntheses, purifications, and analyses with minimal human intervention. sciengine.com When coupled with high-throughput screening (HTS) techniques, these platforms can dramatically accelerate the discovery of new molecules with desired properties. researchgate.net While the application of fully automated systems to the synthesis of nitroaromatic compounds is still emerging, the potential for rapid library generation and optimization is significant. sciengine.comresearchgate.net Future developments will involve the creation of more versatile and user-friendly robotic systems and the integration of machine learning algorithms to guide experimental design and predict reaction outcomes. researchgate.net

Deepening Theoretical Understanding of Reaction Mechanisms and Electronic Properties

Computational chemistry provides a powerful lens through which to understand the intricate details of reaction mechanisms and the electronic structure of substituted nitrobenzenes. Theoretical studies not only complement experimental findings but also guide the design of new molecules and reactions.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) has become a standard tool for investigating the potential energy surfaces of chemical reactions. researchgate.neteurjchem.comnih.gov DFT calculations can be used to determine the structures of transition states and intermediates, calculate activation energies, and elucidate complex reaction pathways, such as those involved in nitration, C-H activation, and decomposition reactions. researchgate.neteurjchem.comnih.gov For example, theoretical studies have been instrumental in correcting long-held assumptions about the mechanism of benzene (B151609) nitration. eurjchem.com

Electronic Structure and Property Prediction: Ab initio and DFT methods are used to calculate a wide range of electronic properties, including molecular orbital energies (HOMO/LUMO), charge distributions, and dipole moments. mdpi.comrsc.org These properties are fundamental to understanding the reactivity and physical characteristics of substituted nitrobenzenes. For instance, computational models can predict how different substituents will affect the electron density of the aromatic ring and the susceptibility of the molecule to electrophilic or nucleophilic attack. mdpi.com

Quantitative Structure-Activity Relationships (QSAR): QSAR models use computational descriptors to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govdergipark.org.tr These models are widely used in drug discovery and toxicology to predict the properties of new compounds before they are synthesized. For nitroaromatic compounds, QSAR studies have been used to model properties such as toxicity, using descriptors derived from quantum chemical calculations. nih.govdergipark.org.tr

Future research in this area will involve the use of more sophisticated computational methods to model complex reaction dynamics, the development of more accurate predictive models for a wider range of properties, and the integration of machine learning and artificial intelligence to analyze large datasets and discover new structure-property relationships. chemrxiv.org The application of the Hammett equation and other linear free-energy relationships will continue to be a valuable tool for correlating reactivity with substituent electronic effects. libretexts.orgacs.org

| Theoretical Approach | Application in Nitrobenzene (B124822) Chemistry | Future Directions |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, prediction of geometries. | Modeling of complex reaction dynamics, solvent effects, and excited states. |

| Ab Initio Methods | High-accuracy calculation of electronic properties, benchmarking of DFT methods. | Application to larger, more complex systems. |

| QSAR | Prediction of biological activity and toxicity based on molecular structure. | Development of more robust and predictive models using advanced descriptors. |

| Linear Free-Energy Relationships | Correlation of reaction rates and equilibria with substituent electronic effects (e.g., Hammett plots). | Extension to novel reaction types and substituent classes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.